molecular formula C15H20ClNOS B4236384 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine

1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine

Cat. No. B4236384
M. Wt: 297.8 g/mol
InChI Key: QTVKESZUKCVKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes and receptors involved in inflammatory and pain pathways. It may also affect the levels of neurotransmitters in the brain, which could contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine has anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of inflammatory markers and pain-related behaviors in these models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine in lab experiments is its potential therapeutic applications. It may be a useful tool in studying the mechanisms of pain and inflammation, as well as neurological disorders. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for research on 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine. One area of interest is its potential use in the treatment of pain and inflammation-related disorders. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential use in the treatment of neurological disorders. Studies are needed to further elucidate its mechanism of action and potential therapeutic applications in these disorders. Additionally, research on the synthesis and optimization of this compound may lead to improved yields and purity for research purposes.

Scientific Research Applications

1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(2-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNOS/c1-12-4-2-3-10-17(12)15(18)9-11-19-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVKESZUKCVKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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